molecular formula C9H5Cl3N2O2S2 B13917970 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole

3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B13917970
M. Wt: 343.6 g/mol
InChI Key: DCPMUXGOORBFNT-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of chloro and dichlorobenzylsulfonyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-thiadiazole: Lacks the dichlorobenzylsulfonyl group, making it less complex.

    5-(2,4-Dichlorobenzylsulfonyl)-1,2,4-thiadiazole: Similar structure but without the chloro group at the 3-position.

    1,2,4-Thiadiazole: The parent compound without any substituents.

Uniqueness

3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both chloro and dichlorobenzylsulfonyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s reactivity and potential biological activities, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H5Cl3N2O2S2

Molecular Weight

343.6 g/mol

IUPAC Name

3-chloro-5-[(2,4-dichlorophenyl)methylsulfonyl]-1,2,4-thiadiazole

InChI

InChI=1S/C9H5Cl3N2O2S2/c10-6-2-1-5(7(11)3-6)4-18(15,16)9-13-8(12)14-17-9/h1-3H,4H2

InChI Key

DCPMUXGOORBFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)C2=NC(=NS2)Cl

Origin of Product

United States

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